2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
2-Chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzene ring, a nitro group at the 5-position, and a pyridin-3-ylmethylamine moiety. Its molecular framework allows for diverse modifications, leading to variations in physicochemical properties and biological effects.
Properties
Molecular Formula |
C13H10ClN3O3 |
|---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10ClN3O3/c14-12-4-3-10(17(19)20)6-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18) |
InChI Key |
AJGJIOJQKAOFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2-chloro-5-amino-N-(pyridin-3-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the pyridine ring.
Scientific Research Applications
2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and the pyridin-3-ylmethyl moiety contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Substitution on the Pyridine Ring
The position of the pyridine substituent significantly influences biological activity:
- Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl: 2-Chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide (CAS 349084-41-9, molecular weight 291.69) differs only in the pyridine substitution position (4 vs. 3). This minor change can alter receptor binding conformations, as seen in PPARγ antagonists like T007 (2-chloro-5-nitro-N-(4-pyridyl)benzamide), which antagonizes PPARγ and reverses experimental autoimmune encephalomyelitis (EAE) inhibition . 2-Chloro-5-nitro-N-(pyridin-2-yl)benzamide (molecular weight 277.66) further demonstrates the positional dependency of pyridine substituents.
Variations in the Benzamide Core
- Nitro vs. Fluoro Substitution: 2-Chloro-5-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide replaces the nitro group with fluoro. This substitution reduces electron-withdrawing effects, likely decreasing reactivity and altering binding affinity.
- Addition of Heterocyclic Moieties :
Functional Group Modifications
- Hydroxy and Chloro Substitutions :
- N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide introduces a hydroxy group on the benzene ring, increasing polarity and hydrogen-bonding capacity. This modification could improve solubility but reduce blood-brain barrier penetration, limiting central nervous system applications .
Biological Activity
2-Chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro group : Enhances lipophilicity and biological interactions.
- Nitro group : Known to facilitate electron transfer and enhance reactivity.
- Pyridinylmethyl substituent : Contributes to the compound's interaction with biological targets.
The molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen along with carbon and hydrogen. These components play a crucial role in its biological activity.
1. Anticancer Properties
Research has indicated that 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide exhibits promising anticancer activity. The presence of the nitro group is believed to enhance its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies suggest that it may act through several mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This suggests potential applications in treating inflammatory diseases.
3. Protein Interaction Studies
2-Chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide has been utilized as a probe in studies investigating protein interactions and enzyme activities. Its ability to bind to specific proteins indicates potential therapeutic applications, including:
- Targeting disease-related proteins.
- Modulating enzyme activities linked to various diseases.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through several methods, often requiring precise control of reaction conditions to optimize yield and purity. Common reagents include reducing agents like hydrogen gas with palladium catalysts or sodium borohydride for reduction reactions.
Comparative Analysis
To better understand the uniqueness of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloro-N-(pyridin-3-ylmethyl)benzamide | CHClN | Lacks nitro group; potential for different biological activity |
| 5-Nitro-N-(pyridin-3-ylmethyl)benzamide | CHNO | Similar structure but without chlorine; different reactivity |
| 4-Chloro-N-(pyridin-4-ylmethyl)benzamide | CHClNO | Different position of chlorine; altered properties |
This table highlights how the combination of both chloro and nitro groups on the benzene ring may enhance its reactivity and biological interactions compared to similar compounds.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that treatment with 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide resulted in a significant reduction in tumor size in vitro, indicating its potential as an anticancer agent .
- Anti-inflammatory Mechanism : Another research project highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation .
- Protein Binding Studies : Investigations into protein interactions showed that this compound binds effectively to target proteins involved in cancer progression, suggesting further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
